molecular formula C18H16FN3O3 B2455727 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide CAS No. 1105207-71-3

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide

Cat. No. B2455727
CAS RN: 1105207-71-3
M. Wt: 341.342
InChI Key: QRUXYFCRCDFEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, such as condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .

Scientific Research Applications

Synthesis and Herbicidal Activities

Research has explored the synthesis of novel compounds with potential herbicidal activities. For instance, the introduction of various pharmacophores into triazolinone scaffolds has led to compounds with promising herbicidal properties, highlighting the versatility of fluorophenyl-quinazolinone derivatives in agricultural chemistry (Yan-ping Luo et al., 2008).

Antibacterial and Antimicrobial Agents

Derivatives of quinazolinone have been investigated for their potential as novel antibacterial and antimicrobial agents. Studies have shown that these compounds exhibit significant activity against a broad spectrum of bacterial strains, suggesting their potential in addressing antibiotic resistance (G. Zurenko et al., 1996).

Antitumor and Anticancer Agents

Research into quinazolinone derivatives has also demonstrated their potential as antitumor and anticancer agents. The synthesis and evaluation of new 2-phenylquinolin-4-ones, for example, have led to the identification of compounds with significant cytotoxic activity against various cancer cell lines. These findings are crucial for the development of new anticancer drugs with improved efficacy and selectivity (Li-Chen Chou et al., 2010).

Imaging Agents for Cancer Detection

The development of PET imaging agents based on quinazolinone derivatives for tumor detection is another area of interest. Compounds labeled with radioactive isotopes like fluorine-18 have shown potential for non-invasively imaging tumors in preclinical models, offering a promising approach for the early detection and monitoring of cancer (Yurong Chen et al., 2012).

Anti-inflammatory and Analgesic Agents

Additionally, novel 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. These studies contribute to the understanding of how quinazolinone derivatives can be tailored for specific therapeutic applications (A. A. Farag et al., 2012).

Safety and Hazards

While specific safety data for this compound was not found, it’s important to handle all chemicals with appropriate safety measures. This often includes avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-11-20-16-8-5-13(21-17(23)10-25-2)9-15(16)18(24)22(11)14-6-3-12(19)4-7-14/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXYFCRCDFEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC)C(=O)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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